Stereochemical Purity in Imidapril Synthesis: (S)- vs. (R)-Enantiomer Impact on ACE Inhibitor Development
In the synthesis of imidapril, the (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester intermediate must be used in the (S)-configuration to ultimately produce the therapeutically active (S,S,S)-imidapril diastereomer [1]. Using the (R)-enantiomer or racemic mixture leads to the production of pharmacologically inactive or less active diastereomers, necessitating costly separation steps [1].
| Evidence Dimension | Stereochemical outcome in imidapril synthesis |
|---|---|
| Target Compound Data | Precursor to (S,S,S)-imidapril (therapeutically active) |
| Comparator Or Baseline | (R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester |
| Quantified Difference | Diastereoselectivity favors undesired (S,R,S) isomer when using conventional methods; requires separation or alternative synthetic route |
| Conditions | Multi-step asymmetric synthesis of imidapril via N-alkylation of (2S)-2-amino-4-phenylbutyric acid ester |
Why This Matters
Procurement of stereochemically pure (S)-enantiomer eliminates downstream diastereomer separation costs and yield losses in imidapril manufacturing.
- [1] US Patent 5,013,845. Process for preparing optically active 2-oxoimidazolidine derivatives. Justia Patents. View Source
